molecular formula C12H18BNO3 B597744 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol CAS No. 1314135-84-6

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Cat. No. B597744
CAS RN: 1314135-84-6
M. Wt: 235.09
InChI Key: QEOGMZZLSXEKIW-UHFFFAOYSA-N
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Description

“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridin-2-yl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystallographic data is not available in the search results.


Chemical Reactions Analysis

This compound can potentially undergo various chemical reactions. For instance, similar compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

This compound is typically a colorless oily substance at room temperature . It has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 . The melting point is 27-31°C and the boiling point is 130°C/20mmHg .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of this compound provides valuable information about its physical and chemical properties, which can be used to predict its behavior in various applications .

Synthesis of Novel Copolymers

This compound has been employed in the synthesis of novel copolymers . These copolymers have unique optical and electrochemical properties, which make them useful in a variety of applications, including optoelectronic devices .

Energy Gap Estimation

The compound has been used in the calculation of HOMO and LUMO energies and their orbital energy gap . This information is crucial for estimating the chemical stability of the compound, which can be useful in various applications, such as the design of new materials and drugs .

Precursor in Organic Synthesis

“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol” is a boronic ester, which are commonly used as precursors in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic compounds.

Material Science

Boronic esters, such as this compound, are often used in the field of material science . They can be used in the creation of new materials with unique properties, such as high strength, flexibility, or resistance to certain conditions.

Pharmaceutical Research

In pharmaceutical research, boronic esters are often used in the synthesis of new drugs . They can act as intermediates in the creation of complex molecules that have potential therapeutic effects.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the synthesis of various organic compounds, suggesting that the compound may interact with a wide range of molecular targets.

Mode of Action

Similar compounds are known to participate in borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

Given its potential role in borylation reactions , it may influence pathways involving the synthesis of boron-containing compounds.

Result of Action

Given its potential role in borylation reactions , it may contribute to the formation of boron-containing compounds, which can have various effects depending on the specific compounds formed.

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-7,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOGMZZLSXEKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676943
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

CAS RN

1314135-84-6
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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